amine CAS No. 1156262-40-6](/img/structure/B1486593.png)
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine
Übersicht
Beschreibung
4-(Chlorophenyl)(cyclopentyl)methyl)(methyl)amine, also known as 4-chloro-N-cyclopentylmethyl-benzylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is a cyclic amine that can be synthesized from the reaction of 4-chlorobenzaldehyde and cyclopentylmethyl amine. 4-Chloro-N-cyclopentylmethyl-benzylamine has been found to be a useful tool in the study of various biochemical and physiological processes, and has been used in laboratory experiments to gain further insight into the mechanisms of action of certain drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study focused on the use of amine derivative compounds, including those related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, as effective corrosion inhibitors for mild steel in hydrochloric acid (HCl) medium. The research demonstrated that these compounds could form a protective film on the mild steel surface, significantly reducing corrosion rates. This protective capability was attributed to the molecular structure and the presence of specific substituent groups, with the study employing electrochemical measurements and surface analysis to confirm the findings (Boughoues et al., 2020).
Anticancer Activity
Another area of research involved the synthesis and evaluation of novel 1,2,4-triazolin-3-one derivatives of “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine” for anticancer activity. The study found that certain compounds exhibited significant in vitro anticancer activity against a range of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others. This suggests the potential therapeutic value of these derivatives in cancer treatment (Kattimani et al., 2013).
Neuroprotection
Research into the metabolism of a new neuroprotective agent for ischemia-reperfusion damage, which includes structures related to “(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine”, highlighted its potential application in protecting against neurological damage following ischemia. The study utilized liquid chromatography/electrospray mass spectrometry to explore the in vitro and in vivo metabolism of this agent in rats, indicating its possible role in treating ischemic injuries (Kim et al., 2002).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-1-cyclopentyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-15-13(10-4-2-3-5-10)11-6-8-12(14)9-7-11/h6-10,13,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXISJAWYFDNNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chlorophenyl)(cyclopentyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



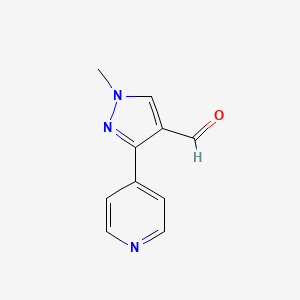
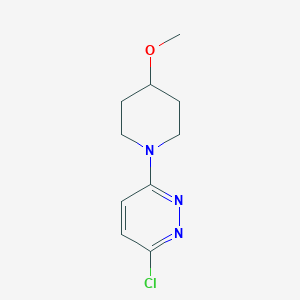
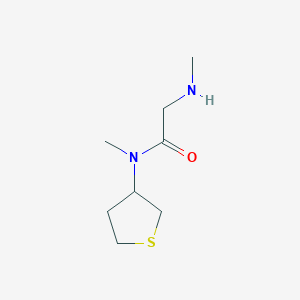
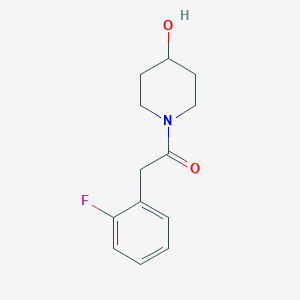
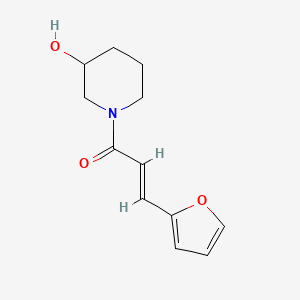
![N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1486518.png)
![3-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1486519.png)
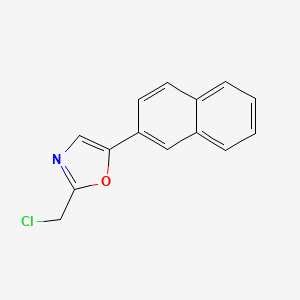
![6-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1486522.png)
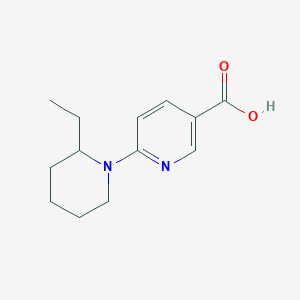
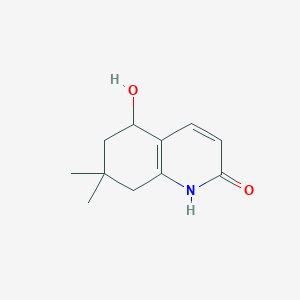
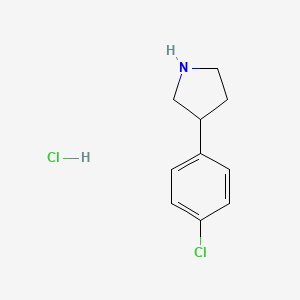
![N-[(2-fluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486532.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1486533.png)